molecular formula C10H10OS B1313847 5-Methoxy-2-methylbenzo[b]thiophene CAS No. 53299-66-4

5-Methoxy-2-methylbenzo[b]thiophene

Cat. No.: B1313847
CAS No.: 53299-66-4
M. Wt: 178.25 g/mol
InChI Key: QQJAUEMCFASVFH-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzo[b]thiophene: is a sulfur-containing aromatic compound with the molecular formula C10H10OS. It is a derivative of benzo[b]thiophene, featuring a methoxy group at the 5-position and a methyl group at the 2-position. This compound has garnered attention due to its unique chemical, physical, and biological properties.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with various pharmacological properties.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

While specific information on the mechanism of action of 5-Methoxy-2-methylbenzo[b]thiophene was not found, it can be speculated that similar compounds can chelate with copper ions in tyrosinase active center to affect enzyme activity .

Safety and Hazards

While specific safety and hazards information for 5-Methoxy-2-methylbenzo[b]thiophene was not found, similar compounds should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . They should be stored in tightly closed containers in a dry, cool and well-ventilated place . They are incompatible with strong oxidizing agents .

Future Directions

While specific future directions for 5-Methoxy-2-methylbenzo[b]thiophene were not found, thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, it can be expected that research into the properties and applications of this compound will continue.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylbenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The process typically includes steps such as purification by flash chromatography on silica gel, eluting with ethyl acetate/heptane, and concentrating the appropriate fractions under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3) are used.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the methoxy and methyl substitutions.

    2-Methylbenzo[b]thiophene: Similar structure but lacks the methoxy group.

    5-Methoxybenzo[b]thiophene: Similar structure but lacks the methyl group.

Uniqueness: 5-Methoxy-2-methylbenzo[b]thiophene is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substitutions can enhance its potential as a bioactive molecule and its utility in various industrial applications .

Properties

IUPAC Name

5-methoxy-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJAUEMCFASVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482637
Record name 5-Methoxy-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53299-66-4
Record name 5-Methoxy-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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